1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The compound’s unique structure, which includes a cyclopropyl group and a pyrrolidine ring, makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and triethylamine . This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: Known for their use as corrosion inhibitors and in the synthesis of other heterocyclic compounds.
Uniqueness
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its diverse range of applications and its potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H20N4 |
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Molecular Weight |
244.34 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C14H20N4/c15-10-6-7-18(8-10)14-11-2-1-3-12(11)16-13(17-14)9-4-5-9/h9-10H,1-8,15H2 |
InChI Key |
WJDKWFHWSHQORR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCC(C3)N)C4CC4 |
Origin of Product |
United States |
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